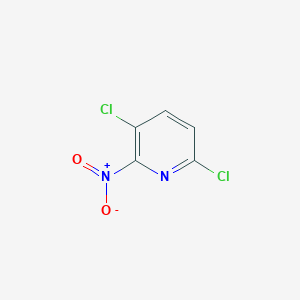

3,6-Dichloro-2-nitropyridine

Description

Contextualization within Halogenated and Nitrated Pyridine (B92270) Chemistry

The pyridine scaffold is a fundamental N-heterocycle prevalent in pharmaceuticals, agrochemicals, and functional materials. acs.orgmdpi.com Its functionalization is a cornerstone of synthetic chemistry; however, the inherent electronic properties of the pyridine ring present significant challenges. acs.orgmountainscholar.org The electronegative nitrogen atom renders the ring electron-deficient, which deactivates it towards common electrophilic aromatic substitution (SEAr) reactions like halogenation and nitration. acs.orgnih.gov Consequently, harsh reaction conditions are often required for such transformations. nih.gov

The synthesis of halogenated and nitrated pyridines is crucial as these functional groups serve as versatile handles for further molecular elaboration. nih.govresearchgate.net Classical approaches to functionalize the pyridine ring have been developed, but achieving specific regioselectivity, particularly at the meta-position, remains a formidable challenge. acs.orgresearchgate.net For instance, direct nitration of pyridine is often inefficient, leading to the development of alternative strategies such as the nitration of pyridine N-oxides, which can then be converted to the desired nitropyridine. acs.org Similarly, direct halogenation of the pyridine core is often difficult, necessitating multi-step sequences or the use of specialized reagents. nih.govresearchgate.net

Within this complex landscape, 3,6-Dichloro-2-nitropyridine emerges as a significant compound. Its structure, featuring two chlorine atoms and a nitro group on the pyridine ring, is a product of these challenging synthetic endeavors. The positions of the substituents are critical: the nitro group at C2 and chlorine atoms at C3 and C6 create a unique reactivity profile. The presence of both electron-withdrawing nitro and chloro groups further deactivates the ring, but also provides multiple sites for subsequent chemical modification, primarily through nucleophilic aromatic substitution (SNAr) reactions. stackexchange.com

Significance as a Versatile Synthetic Intermediate and Building Block in Organic Synthesis

This compound is a highly versatile building block in organic synthesis, primarily due to the reactivity of its functional groups. chemimpex.cominnospk.com The chlorine atoms, particularly the one at the C6 position (para to the nitro group), and the one at the C2 position (ortho to the nitro group), are susceptible to displacement by various nucleophiles. mdpi.comstackexchange.comnih.gov The nitro group itself can be readily reduced to an amino group, which opens up another avenue for diverse functionalization. evitachem.com

This reactivity makes the compound a key intermediate in the synthesis of a wide array of more complex molecules with significant biological and material applications. chemimpex.comnih.gov Researchers in both academic and industrial settings utilize it to construct molecular architectures for various purposes. chemimpex.com

Key Synthetic Transformations and Applications:

Pharmaceutical Synthesis: The compound is a crucial intermediate in the development of new therapeutic agents. chemimpex.cominnospk.com It has been employed in the synthesis of potent inhibitors for enzymes like glycogen (B147801) synthase kinase-3 (GSK3) and the kinase p70S6Kβ. mdpi.comnih.govresearchgate.net It is also a starting material for creating analogues of existing drugs, such as the analgesic flupirtine, in an effort to develop compounds with improved therapeutic profiles. guidechem.comd-nb.info

Agrochemical Development: In the agrochemical industry, This compound serves as a precursor for herbicides and insecticides. chemimpex.comgoogle.comacs.org Its structure can be incorporated into larger molecules designed to protect crops and enhance agricultural yield. chemimpex.com

Specialty Chemicals and Materials: Beyond life sciences, this compound is used in the synthesis of specialty chemicals, dyes, and specialized polymers. chemimpex.com Its ability to undergo macrocyclic condensation reactions has been used to create complex structures like chiral tetraoxacalix mountainscholar.orgarene mountainscholar.orgpyridines. chemicalbook.com

The strategic placement of its functional groups allows for selective reactions. For example, in reactions with nucleophiles, substitution is often favored at the 2-position due to the combined activating effects of the ring nitrogen and the ortho-nitro group. stackexchange.com This predictable reactivity is a valuable asset for synthetic chemists.

| Property | Value | Source |

|---|---|---|

| CAS Number | 16013-85-7 | chemimpex.cominnospk.comchemscene.com |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | chemimpex.cominnospk.comchemscene.com |

| Molecular Weight | 192.99 g/mol | chemimpex.comchemscene.com |

| Appearance | White to off-white or light yellow crystalline powder | chemimpex.cominnospk.com |

| Melting Point | 60 - 64 °C | chemimpex.cominnospk.com |

| Purity | ≥98% - ≥99% | chemimpex.cominnospk.comchemscene.com |

Overview of Key Research Areas and Unexplored Scientific Avenues

Current research involving This compound is vibrant and spans several key areas, driven by its utility as a synthetic intermediate.

Established Research Areas:

Medicinal Chemistry: A major focus is its application in drug discovery. innospk.comnih.gov Researchers continue to use it as a scaffold to synthesize inhibitors of various kinases, which are important targets in cancer and inflammation research. mdpi.comnih.gov Its use in creating new analgesics and neuroprotective agents is also an active field. guidechem.comd-nb.info

Agrochemicals: The development of novel pesticides and herbicides based on the nitropyridine framework remains a significant industrial and academic pursuit. chemimpex.comacs.org

Reaction Mechanism Studies: The compound serves as a model substrate for studying the mechanisms of nucleophilic aromatic substitution on electron-deficient heterocyclic systems. stackexchange.comchemimpex.com Understanding the regioselectivity of its reactions helps in designing more efficient synthetic routes. stackexchange.comacs.org

Material Science: Its role in creating specialized polymers and macrocyclic compounds like calixarenes points to its utility in developing new materials with unique properties. chemimpex.comchemicalbook.com

Unexplored Scientific Avenues:

While extensively used, the full potential of This compound is yet to be realized. Future research could venture into several promising, yet underexplored, territories:

Novel Bioactive Compounds: Exploration of its derivatives against a broader range of biological targets beyond kinases is a promising avenue. This could include developing new antiviral, antibacterial, or anti-parasitic agents. innospk.com

Catalysis: The pyridine nitrogen and the potential for creating multidentate ligands after functionalization suggest that derivatives of This compound could be explored as ligands in metal catalysis.

Energetic Materials: Dinitropyridines, which are structurally related, are precursors to energetic materials. researchgate.net The reactivity of This compound could potentially be harnessed to synthesize novel, highly functionalized energetic compounds.

"Green" Chemistry: Developing more sustainable and environmentally friendly methods for the synthesis of This compound itself, as well as for its subsequent transformations, is a continuous challenge and an important research direction. google.com

| Field | Specific Application | Source |

|---|---|---|

| Pharmaceuticals | Intermediate for kinase inhibitors (GSK3, p70S6Kβ) | mdpi.comnih.gov |

| Pharmaceuticals | Synthesis of analgesics and neuroprotective agents | guidechem.comd-nb.info |

| Agrochemicals | Intermediate for herbicides and insecticides | chemimpex.comgoogle.comacs.org |

| Material Science | Precursor for specialty polymers and dyes | chemimpex.com |

| Organic Synthesis | Building block for complex macrocycles (e.g., calixarenes) | chemicalbook.com |

| Chemical Research | Reagent for studying reaction mechanisms | chemimpex.com |

Structure

3D Structure

Properties

Molecular Formula |

C5H2Cl2N2O2 |

|---|---|

Molecular Weight |

192.98 g/mol |

IUPAC Name |

3,6-dichloro-2-nitropyridine |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-3-1-2-4(7)8-5(3)9(10)11/h1-2H |

InChI Key |

SSVSIBXCCUEZGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1Cl)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,6 Dichloro 2 Nitropyridine

Established Nitration Pathways for Dichloropyridines

The traditional and most direct method for synthesizing 3,6-dichloro-2-nitropyridine involves the electrophilic nitration of 2,6-dichloropyridine (B45657). This approach relies on potent nitrating agents, typically a mixture of strong acids.

The direct nitration of 2,6-dichloropyridine is commonly achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). google.com In this system, sulfuric acid acts as a catalyst and a dehydrating agent, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. frontiersin.org The reaction involves adding 2,6-dichloropyridine to the mixed acid system and heating the mixture to facilitate the substitution reaction. google.comgoogleapis.com Upon completion, the reaction mixture is typically poured into ice water, causing the solid product, 2,6-dichloro-3-nitropyridine (B41883), to precipitate, which is then collected by filtration. googleapis.com

An alternative, yet mechanistically similar, method employs potassium nitrate (B79036) (KNO₃) in concentrated sulfuric acid. chemicalbook.comchemicalbook.com In this procedure, 2,6-dichloropyridine is first dissolved in concentrated sulfuric acid, followed by the slow addition of potassium nitrate. chemicalbook.comchemicalbook.com The mixture is then heated, for instance, to 120°C for several hours, to drive the reaction to completion. chemicalbook.comchemicalbook.com This method can achieve high yields, with reports of up to 80%. chemicalbook.comchemicalbook.com

Optimizing reaction conditions is critical for maximizing the yield and ensuring the regioselective formation of the 3-nitro isomer, as the pyridine (B92270) ring is deactivated by the two chlorine atoms. researchgate.net Traditional methods often require harsh conditions and large excesses of acid, leading to environmental concerns and lower yields, sometimes in the range of 50-70%. google.com

Several strategies have been developed to improve this process. One significant improvement is the use of oleum (B3057394) (fuming sulfuric acid) in place of or in addition to concentrated sulfuric acid. google.com The presence of sulfur trioxide (SO₃) in oleum enhances the generation of the nitronium ion, allowing the reaction to proceed with lower molar ratios of nitric acid to 2,6-dichloropyridine (e.g., around 1.5:1). google.com This modification not only improves productivity but also significantly reduces the evolution of hazardous brown nitrogen oxide fumes, a common issue in large-scale nitrations. google.com Using oleum, adjusted yields can reach approximately 77%. google.com

Further optimization involves adjusting reactant ratios and temperature. Molar ratios of nitric acid to 2,6-dichloropyridine can range from 1:1 to 20:1, with a preferred range of 1.5:1 to 10:1 for optimized processes. google.com Reaction temperatures are typically maintained between 85°C and 150°C. google.com The table below summarizes the impact of different conditions on the reaction outcome.

| Nitrating System | Key Parameters | Reported Yield | Observations |

|---|---|---|---|

| HNO₃ / H₂SO₄ | High molar ratio of HNO₃ (e.g., 10:1) | ~64.5% google.comgoogle.com | Significant evolution of hazardous nitrogen oxides. google.com |

| KNO₃ / H₂SO₄ | 0.05 mol 2,6-dichloropyridine, 0.1 mol KNO₃, 120°C, 10h | 80% chemicalbook.comchemicalbook.com | High cost of potassium nitrate can be a drawback for commercial scale. googleapis.com |

| HNO₃ / Oleum (10-65%) | Molar ratio HNO₃:Substrate ~1.5:1, 85-150°C | ~77% (corrected) google.com | Little to no evolution of nitrogen oxides. google.com |

| HNO₃ / H₂SO₄ / Sulfamic Acid | Catalytic amount of sulfamic acid | >80% google.comgoogle.com | Reduces the required amounts of nitric and sulfuric acid. google.com |

Novel and Green Synthetic Routes to this compound

In response to the drawbacks of traditional methods, which include the use of large quantities of strong acids and the generation of hazardous waste, research has focused on developing more sustainable and efficient synthetic strategies.

A key "green" strategy involves minimizing the use of corrosive and fuming reagents. The introduction of a catalyst can facilitate the reaction under milder conditions and with a reduced acid load. One such approach is the use of sulfamic acid as a catalyst in the nitric acid/sulfuric acid system. google.comgoogle.com The addition of a catalytic amount of sulfamic acid allows the reaction to proceed smoothly over a wide temperature range (20-150°C) and significantly reduces the required quantities of nitric and sulfuric acids. google.comgoogle.com This method not only improves the yield to over 80% but also simplifies post-reaction work-up and lessens the environmental impact by reducing waste. google.comgoogle.com

An alternative to the direct nitration of 2,6-dichloropyridine is a multi-step synthesis that avoids the harsh conditions required to nitrate the deactivated dichloropyridine ring. This pathway begins with the nitration of a more reactive precursor, followed by the introduction of the chlorine atoms.

A notable example involves the use of 2,6-dihydroxypyridine (B1200036) as the starting material. The synthesis proceeds as follows:

Nitration: 2,6-dihydroxypyridine is first nitrated to produce 2,6-dihydroxy-3-nitropyridine.

Chlorination: The resulting 2,6-dihydroxy-3-nitropyridine is then treated with a chlorinating agent to replace the hydroxyl groups with chlorine atoms, yielding the final product, this compound. chemicalbook.com

A highly effective chlorinating agent for this transformation is bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547) (BTC), in a solvent like N,N-dimethylformamide (DMF). chemicalbook.com This reaction can be carried out at moderate temperatures (e.g., 80-85°C) and results in excellent yields, with reports as high as 92.9%. chemicalbook.com This route offers a significant advantage in yield and avoids the direct nitration of a deactivated substrate.

The use of sulfamic acid as a catalyst, as mentioned previously, represents a significant step forward in the synthesis of this compound. google.comgoogle.com Catalysis is a cornerstone of green chemistry, and its application here leads to higher efficiency and reduced waste. The sulfamic acid, being a stable solid acid catalyst, facilitates the nitration reaction even with less concentrated nitric acid, which is a considerable advantage over traditional methods that require fuming nitric acid or oleum to remove water that would otherwise impede the reaction. google.com

Process intensification (PI) aims to develop dramatically more efficient and compact processing technologies. energy.gov In the context of nitration, which is a highly exothermic and potentially hazardous reaction, PI can offer substantial improvements in safety and efficiency. cetjournal.it Shifting from traditional batch reactors to continuous flow reactors or microreactors is a key PI strategy. cetjournal.it These systems offer superior heat and mass transfer, allowing for better temperature control and reducing the risk of thermal runaways. energy.gov The small reactor volumes (hold-up) inherent to continuous systems significantly enhance process safety. cetjournal.it While specific applications of PI to this compound synthesis are not extensively detailed in the provided sources, the principles of PI are directly applicable to improving the safety and efficiency of the hazardous nitration step. cetjournal.it

Mechanistic Investigations of Synthetic Transformations

The primary synthetic route to this compound involves the nitration of 2,5-dichloropyridine (B42133). Mechanistic investigations reveal that this transformation proceeds via an electrophilic aromatic substitution (EAS) pathway. This mechanism is characteristic of the nitration of many aromatic compounds, but it is influenced by the specific electronic properties of the dichlorinated pyridine ring. The reaction requires harsh conditions, typically a mixture of nitric acid and a stronger acid like sulfuric acid or oleum, which acts as both a solvent and a catalyst. google.comgoogle.com

Generation of the Electrophile: The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺). In the presence of a strong acid such as sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to generate the nitronium ion. masterorganicchemistry.com This is the active electrophile that attacks the aromatic ring. masterorganicchemistry.com

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the 2,5-dichloropyridine ring acts as a nucleophile, attacking the nitronium ion. This is the rate-determining step of the reaction. masterorganicchemistry.com The attack leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or a sigma (σ) complex. The pyridine ring is inherently electron-deficient, and the two electron-withdrawing chlorine atoms further deactivate it towards electrophilic attack, necessitating the use of strong acids and elevated temperatures. google.comgoogle.com The position of the nitro group at C2 is directed by the combined electronic effects of the ring nitrogen and the two chlorine substituents.

Deprotonation and Restoration of Aromaticity: In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the newly attached nitro group. masterorganicchemistry.com This rapid acid-base reaction restores the aromaticity of the pyridine ring, yielding the final product, this compound. masterorganicchemistry.com

A proposed mechanistic pathway for the nitration of 2,5-dichloropyridine is detailed below.

Table 1: Proposed Mechanistic Steps for the Synthesis of this compound

| Step | Description | Key Intermediates |

| 1 | Formation of Nitronium Ion | Nitric acid is protonated by sulfuric acid, followed by the elimination of a water molecule to form the active electrophile, the nitronium ion (NO₂⁺). |

| 2 | Electrophilic Attack | The π-electrons of the 2,5-dichloropyridine ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate (sigma complex). This is the slow, rate-determining step. |

| 3 | Deprotonation | A weak base (e.g., HSO₄⁻) removes a proton from the sigma complex, restoring the aromatic system and forming this compound. |

While specific kinetic data for the nitration of 2,5-dichloropyridine is not extensively published, analysis of related patent literature for the synthesis of the isomeric 2,6-dichloro-3-nitropyridine provides insight into the reaction conditions, which reflect the mechanistic demands of nitrating a deactivated heterocyclic system. google.comgoogle.com These conditions underscore the high activation energy barrier for the electrophilic attack on the electron-poor ring.

Table 2: Typical Reaction Parameters for the Nitration of Dichloropyridines

| Parameter | Value Range | Rationale | Source |

| Nitrating Agent | Nitric Acid (in H₂SO₄ or Oleum) | Generates the necessary nitronium ion (NO₂⁺) electrophile for the reaction. | google.comgoogle.com |

| Catalyst/Solvent | Sulfuric Acid / Oleum (10-65%) | Acts as a dehydrating agent and proton source to facilitate the formation of the nitronium ion. | google.comgoogle.com |

| Temperature | 20 – 150 °C | High temperatures are required to overcome the activation energy for the nitration of the deactivated dichloropyridine ring. | google.comgoogle.com |

| Reaction Time | 10 – 40 hours | The slow rate of the electrophilic attack necessitates prolonged reaction times to achieve a satisfactory yield. | google.com |

| Molar Ratio (HNO₃:Substrate) | 1.5:1 to >10:1 | A molar excess of nitric acid is often used to drive the reaction towards completion. | google.comgoogle.com |

Chemical Reactivity and Transformational Chemistry of 3,6 Dichloro 2 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution on 3,6-dichloro-2-nitropyridine is a facile process, providing a versatile platform for the introduction of a wide array of functional groups. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate. nih.govresearchgate.net The presence of the nitro group, particularly in the ortho position to the chlorine atoms, significantly activates the ring towards nucleophilic attack. libretexts.org

Regioselective Functionalization at Chlorine-Substituted Positions (C-2, C-6)

The two chlorine atoms at the C-2 and C-6 positions of this compound are the primary sites for nucleophilic attack. The regioselectivity of these reactions is a critical aspect, often influenced by the nature of the incoming nucleophile, the reaction conditions, and the electronic and steric environment of the substitution sites.

This compound readily reacts with various oxygen-based nucleophiles, such as alkoxides and phenoxides, to yield the corresponding ethers. These reactions are typically carried out in the presence of a base to generate the more potent anionic nucleophile. The regioselectivity of these substitutions can be influenced by the steric bulk of the nucleophile and the reaction conditions. For instance, in reactions with alkali metal alkoxides, the choice of a non-polar, aprotic solvent with low hydrogen bond basicity has been found to favor substitution at the chlorine atom ortho to the 3-substituent. researchgate.net

Table 1: Examples of SNAr Reactions with Oxygen Nucleophiles

| Nucleophile | Product | Reference |

|---|---|---|

| Sodium Methoxide | 6-Chloro-3-methoxy-2-nitropyridine | researchgate.net |

A broad range of nitrogen nucleophiles, including primary and secondary amines, as well as hydrazines, effectively displace the chlorine atoms of this compound. These reactions are fundamental in the synthesis of various substituted aminopyridines. The substitution pattern can often be controlled by reaction conditions. For example, amination reactions of 2,6-dichloro-3-nitropyridine (B41883) have shown that displacement can occur selectively at either the C-2 or C-6 position. stackexchange.com Studies on similar systems, like 2,3,5-trichloropyridine (B95902) reacting with hydrazine (B178648) hydrate, have demonstrated the displacement of a chlorine atom at the 2-position. researchgate.net

Table 2: Examples of SNAr Reactions with Nitrogen Nucleophiles

| Nucleophile | Product | Reference |

|---|---|---|

| Ammonia | 6-Chloro-2-nitro-3-aminopyridine | |

| Hydrazine | (6-Chloro-2-nitropyridin-3-yl)hydrazine |

Sulfur-based nucleophiles, such as thiols and their corresponding thiolates, are also highly effective in SNAr reactions with this compound. These reactions lead to the formation of thioethers. The high nucleophilicity of sulfur compounds often results in rapid and high-yielding transformations. Both 2-methyl- and 2-styryl-3-nitropyridines have been shown to react readily with thiolate anions to give substitution products in good yields. researchgate.net

Table 3: Examples of SNAr Reactions with Sulfur Nucleophiles

| Nucleophile | Product | Reference |

|---|---|---|

| Sodium Thiophenoxide | 6-Chloro-2-nitro-3-(phenylthio)pyridine |

Influence of Nitro Group and Halogen Substituents on SNAr Selectivity and Kinetics

The nitro group is a powerful activating group in SNAr reactions due to its strong electron-withdrawing nature through both inductive and resonance effects. libretexts.orgnih.gov It stabilizes the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction. nih.gov The position of the nitro group is crucial; ortho and para positions to the leaving group provide the most significant activation. libretexts.orgnih.gov In this compound, the nitro group at C-2 strongly activates the chlorine atoms at both C-3 and C-6 positions for nucleophilic attack.

The nature of the halogen substituent also plays a role in the kinetics of SNAr reactions. Generally, the rate of reaction follows the order F > Cl > Br > I, which is counterintuitive to the trend of leaving group ability in SN2 reactions. This is because the rate-determining step in many SNAr reactions is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine that makes the carbon atom more electrophilic. sci-hub.se However, in cases where the departure of the leaving group is rate-determining, the order of reactivity can change. sci-hub.se

Solvent Effects on SNAr Regioselectivity

The choice of solvent can significantly impact the rate and regioselectivity of SNAr reactions. nih.gov Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, are generally preferred as they can effectively solvate the cationic species without strongly solvating the anionic nucleophile, thus enhancing its reactivity. acsgcipr.org

In the context of regioselectivity, solvent properties can be strategically employed. For instance, in the reaction of 3-substituted 2,6-dichloropyridines with alkali metal alkoxides, non-polar, aprotic solvents with low hydrogen bond basicity were found to favor substitution at the chlorine atom ortho to the 3-substituent. researchgate.net This selectivity is attributed to the coordination of the alkali metal counter-ion to the 3-substituent, leading to a cyclic, six-membered transition state. researchgate.net Conversely, polar solvents can lead to different regiochemical outcomes by solvating the ionic intermediates and influencing their relative stabilities.

Reductive Transformations of the Nitro Group

The nitro group in this compound is a key site for chemical modification, readily undergoing reduction to an amino group. This transformation is a critical step in the synthesis of various substituted pyridine (B92270) derivatives.

Selective Reduction to Amino- and Diazotized Pyridine Derivatives

The selective reduction of the nitro group in this compound to an amine yields 2-amino-3,6-dichloropyridine. This conversion is a foundational step for further functionalization. A variety of reducing agents can be employed for this purpose, with the choice often depending on the desired selectivity and reaction conditions. Common methods include the use of metals in acidic media, such as iron in acetic acid, or catalytic hydrogenation.

Once formed, the resulting 2-amino-3,6-dichloropyridine can undergo diazotization. This process involves treating the amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, to form a diazonium salt. google.combyjus.com These pyridine diazonium salts are valuable intermediates, though often unstable. organic-chemistry.orgrsc.org They can be subsequently converted into a range of other functional groups through reactions like the Sandmeyer reaction, which allows for the introduction of halides, or hydrolysis to form hydroxy-pyridines. google.comorganic-chemistry.orgnih.gov

Catalytic Hydrogenation and Chemo-selective Reduction Methodologies

Catalytic hydrogenation is a widely used and efficient method for the reduction of the nitro group in this compound. This process typically involves the use of a metal catalyst, such as platinum or palladium on a carbon support (Pt/C or Pd/C), in the presence of hydrogen gas. google.comgoogle.com The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity.

Chemo-selective reduction methodologies are crucial when other reducible functional groups are present in the molecule. The goal is to selectively reduce the nitro group without affecting other parts of the molecule. Various reagent systems have been developed for this purpose. For instance, combinations like sodium borohydride (B1222165) with a nickel complex can selectively reduce nitro groups in the presence of carbonyls. jsynthchem.com Other methods may employ transfer hydrogenation, using hydrogen donors like hydrazine or formic acid in the presence of a suitable catalyst. nih.govresearchgate.net The development of highly selective catalysts, including biocatalytic systems, offers environmentally friendly alternatives for the clean and efficient reduction of nitroarenes to their corresponding anilines. nih.gov

Table 1: Comparison of Reduction Methods for Aromatic Nitro Compounds

| Method | Typical Reagents | Advantages | Considerations |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Pt/C | High efficiency, clean byproducts (water) | Requires specialized equipment for handling hydrogen gas, potential for dehalogenation. |

| Metal/Acid Reduction | Fe/CH₃COOH, Sn/HCl | Cost-effective, readily available reagents | Can generate significant metal waste, may require harsh acidic conditions. |

| Transfer Hydrogenation | Hydrazine, Formic acid, Pd catalyst | Avoids the use of high-pressure hydrogen gas | The hydrogen donor and its byproducts need to be considered in the workup. |

| Chemoselective Reagents | NaBH₄/Ni(PPh₃)₄, B₂pin₂/KOtBu | High selectivity for the nitro group in the presence of other functional groups. organic-chemistry.org | Reagents can be more expensive or require specific handling procedures. |

| Biocatalysis | Hydrogenase enzymes | Environmentally friendly, high selectivity under mild, aqueous conditions. nih.gov | May have limitations in substrate scope and require specific enzyme immobilization techniques. |

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atoms on the this compound ring serve as excellent handles for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through metal-catalyzed cross-coupling reactions. These reactions are powerful tools for building molecular complexity.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most important transformations for functionalizing this compound. libretexts.org

Suzuki Coupling: This reaction involves the coupling of the dichloronitropyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org The Suzuki coupling is highly versatile for forming C-C bonds and is known for its tolerance of a wide range of functional groups. nih.govlibretexts.orgresearchgate.net The reactivity of the two chlorine atoms can sometimes be differentiated, allowing for selective mono- or di-substitution.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between this compound and a terminal alkyne. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a base. nih.gov It is a valuable method for synthesizing alkynyl-substituted pyridines. nih.gov

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling this compound with primary or secondary amines. wikipedia.orgacsgcipr.orgyoutube.comnih.gov It utilizes a palladium catalyst with specialized phosphine (B1218219) ligands and a base. libretexts.orgorganic-chemistry.org The Buchwald-Hartwig amination has broad substrate scope and has become a go-to method for the synthesis of arylamines.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki | Organoboron Reagent (e.g., R-B(OH)₂) | C-C | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃). wikipedia.orglibretexts.org |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | C-C | PdCl₂(PPh₃)₂, CuI, and an amine base (e.g., Et₃N). libretexts.orgwikipedia.org |

| Buchwald-Hartwig | Amine (e.g., R-NH₂) | C-N | Pd(OAc)₂ or Pd₂(dba)₃ with a specialized phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., NaOtBu). wikipedia.orglibretexts.org |

Other Transition Metal-Mediated Transformations

While palladium is the most common catalyst, other transition metals can also mediate important transformations of this compound. For instance, nickel catalysts can be used for cross-coupling reactions, sometimes offering different reactivity or selectivity profiles compared to palladium. Copper-catalyzed reactions, such as the Ullmann condensation, can also be employed for the formation of C-N and C-O bonds, although they often require harsher reaction conditions than their palladium-catalyzed counterparts. The choice of metal catalyst can be crucial for achieving the desired outcome in a synthetic sequence.

Electrophilic Reactions and Limitations

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. brainly.inechemi.com This electron deficiency is further exacerbated by the presence of the electron-withdrawing nitro group and the two chlorine atoms in this compound. Consequently, this compound is highly deactivated towards electrophilic aromatic substitution reactions. pearson.comquora.com

Typical electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, are generally very difficult to perform on this substrate. chemistrysteps.com The severe deactivation of the ring makes it a poor nucleophile, unable to react with most electrophiles under standard conditions. Any attempts at electrophilic substitution would likely require extremely harsh conditions, which could lead to decomposition of the starting material or unwanted side reactions. Therefore, the functionalization of the this compound ring is typically achieved through nucleophilic substitution of the chlorine atoms or by transformations of the nitro group, as discussed in the preceding sections.

Applications of 3,6 Dichloro 2 Nitropyridine As a Key Building Block in Organic Synthesis

Construction of Diverse Heterocyclic Scaffolds

The reactive nature of dichloronitropyridines makes them ideal starting materials for building diverse heterocyclic structures. The chlorine atoms serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, while the electron-withdrawing nitro group facilitates these substitutions, particularly at the ortho and para positions.

Pyridine-fused ring systems are a class of compounds with significant biological and medicinal importance due to their rigid, planar structures that can interact effectively with biological targets. ias.ac.in The synthesis of these systems often involves the initial substitution of one or both chlorine atoms on the dichloronitropyridine ring, followed by a cyclization step to form the new fused ring.

Research has demonstrated the utility of 2,6-dichloro-3-nitropyridine (B41883) as a key intermediate in creating these complex scaffolds. For instance, it can be reacted with 3-aminoisoquinoline derivatives. In this reaction, the amino group of the isoquinoline displaces one of the chlorine atoms on the pyridine (B92270) ring, leading to an intermediate that can be further processed to create a fused polycyclic system. nih.gov This strategy highlights how the dichloronitropyridine core serves as a foundation for building larger, more complex heterocyclic structures with potential applications in medicinal chemistry.

Dichloronitropyridines are extensively used in the synthesis of important nitrogen-containing heterocycles like imidazopyridines and thiazolopyridines. These scaffolds are present in many biologically active molecules.

A highly efficient method for synthesizing imidazo[4,5-b]pyridine scaffolds has been developed using 2-chloro-3-nitropyridine. acs.org The process involves a tandem sequence beginning with an SNAr reaction between the starting pyridine and a primary amine. This is followed by an in-situ reduction of the nitro group to an amine, and subsequent heteroannulation with an aldehyde to form the fused imidazole ring. acs.org This one-pot procedure is notable for its efficiency and use of environmentally benign solvents. acs.org

The following table summarizes a typical reaction pathway for the synthesis of imidazo[4,5-b]pyridines.

| Step | Reactants | Key Transformation | Result |

| 1 | 2-Chloro-3-nitropyridine, Primary Amine | Nucleophilic Aromatic Substitution (SNAr) | N-substituted 3-nitropyridin-2-amine |

| 2 | Intermediate from Step 1, Reducing Agent (e.g., Zn/HCl) | Reduction of Nitro Group | N-substituted pyridine-2,3-diamine |

| 3 | Intermediate from Step 2, Aldehyde | Condensation and Cyclization | Functionalized Imidazo[4,5-b]pyridine |

This table illustrates a general synthetic route for constructing imidazo[4,5-b]pyridines, demonstrating the role of the dichloronitropyridine precursor.

Similarly, the synthesis of thiazolopyridines, another class of biologically relevant heterocycles, can be achieved through multi-step reactions starting from dichloronitropyridine derivatives.

Role in the Synthesis of Complex Organic Molecules and Ligands

Beyond fused heterocycles, 3,6-dichloro-2-nitropyridine and its isomers are instrumental in synthesizing other complex organic molecules and ligands. The ability to selectively replace the chlorine atoms allows for the introduction of various functional groups and molecular fragments.

One significant application is in the preparation of macrocycles. For example, 2,6-dichloro-3-nitropyridine undergoes macrocyclic condensation reactions with resorcinol derivatives to produce chiral tetraoxacalix chemicalbook.comarene chemicalbook.compyridines. chemicalbook.com These macrocyclic compounds are of interest for their potential use in molecular recognition and as complex ligands. The pyridine unit becomes an integral part of the larger macrocyclic framework, and its electronic properties can influence the binding capabilities of the final molecule.

Furthermore, these compounds serve as intermediates in the synthesis of potent kinase inhibitors, which are complex molecules designed to target specific enzymes involved in cell signaling pathways. nih.gov In one reported synthesis, 2,6-dichloro-3-nitropyridine was reacted with a 3-aminoisoquinoline derivative in a regioselective nucleophilic substitution to form a key intermediate for a p70S6Kβ kinase inhibitor. nih.gov The regioselectivity of this reaction, where the substitution occurs specifically at the 2-position (ortho to the nitro group), is kinetically controlled and driven by the strong inductive electron-withdrawing effect of the adjacent nitro group. stackexchange.com

Precursor in Materials Science Research for Advanced Functional Materials

The unique electronic and structural features of molecules derived from dichloronitropyridines make them valuable precursors in materials science. Pyridine-fused heterocycles, which can be synthesized from these starting materials, are important in the design of functional materials like organic semiconductors and catalysts. ias.ac.in The fusion of heterocyclic rings leads to enhanced chemical stability and distinct electronic properties that can be fine-tuned through synthetic modifications. ias.ac.in

The synthesis of chiral tetraoxacalix chemicalbook.comarene chemicalbook.compyridines also points to applications in materials science. chemicalbook.com Such macrocycles can be used in separation technologies, sensing, and the development of novel catalysts due to their defined cavities and potential for chiral recognition. The dichloronitropyridine precursor provides a rigid, electron-deficient pyridine component that is crucial for the structure and function of these advanced materials.

Development of Novel Agrochemical Research Components

The nitropyridine nucleus is a cornerstone in the development of various agrochemicals, including herbicides and insecticides. chemicalbook.comresearchgate.netnih.gov Compounds like 2,6-dichloro-3-nitropyridine are not only active molecules themselves but also serve as crucial intermediates for other agricultural products. google.com The presence of the chlorine and nitro groups allows for the chemical modifications needed to optimize biological activity, selectivity, and environmental profile. For instance, 3,6-dichloropicolinic acid, a widely used herbicide, is a related pyridine derivative whose synthesis and degradation pathways are of significant interest in agricultural science. researchgate.netresearchgate.net

Pyridine derivatives have been successfully developed and commercialized as potent insecticidal agents. researchgate.netnih.gov The pyridine ring is a core structural element in the highly effective neonicotinoid class of insecticides. nih.gov Research in this area focuses on synthesizing new pyridyl-based compounds by modifying the substituents on the pyridine ring to enhance efficacy and overcome pest resistance.

2,6-dichloro-3-nitropyridine serves as a valuable starting block in this research. Its reactive sites allow for the introduction of various pharmacophores that are essential for insecticidal activity. The synthesis of compounds like Clothianidin, a neonicotinoid insecticide possessing a thiazolyl ring, involves the construction of complex heterocyclic systems where a substituted pyridine is a key component. sumitomo-chem.co.jp The development of such insecticides relies on the versatile chemistry of precursors like dichloronitropyridines to build the final active molecules that target the nervous systems of insects. sumitomo-chem.co.jp

The table below provides examples of research areas where dichloronitropyridine derivatives are significant.

| Research Area | Role of Dichloronitropyridine | Target Application |

| Kinase Inhibitors | Key intermediate for regioselective substitution | Medicinal Chemistry, Pharmaceuticals |

| Macrocycle Synthesis | Building block for chiral calixarenes | Materials Science, Molecular Recognition |

| Herbicide Development | Precursor for herbicidally active pyridines | Agrochemicals |

| Insecticide Research | Scaffold for building neonicotinoid analogues | Agrochemicals, Pest Management |

This table summarizes the diverse applications of dichloronitropyridine as a versatile building block in different scientific fields.

Research into Herbicidal and Fungicidal Pyridine Derivatives

The nitropyridine nucleus is a critical structural motif in the development of agrochemicals. nih.govresearchgate.net this compound, in particular, has been identified as a key precursor in the synthesis of several pyridine-based herbicides and fungicides due to its chemical functionality. google.com The compound itself has also been reported to possess herbicidal properties. google.com

Research has demonstrated that this compound is a direct intermediate in the synthesis of isotopically labeled versions of potent auxinic herbicides. researchgate.net Auxinic herbicides mimic natural plant growth hormones called auxins, leading to abnormal growth and eventual death of the target weed. researchgate.net A notable synthetic pathway involves using this compound as a stepping stone to produce aminopyralid, a herbicide used for broadleaf weed control. researchgate.net

The general synthetic progression from this compound to these herbicidal compounds involves sequential reactions, including nucleophilic substitution and reduction of the nitro group. For example, the synthesis of a key intermediate, 2-amino-3-nitro-6-chloropyridine, is achieved through the ammonolysis of this compound. google.com This intermediate is a precursor to more complex pyridine derivatives with demonstrated biological activity.

Table 1: Herbicidal Pyridine Derivatives Synthesized from this compound This table is interactive. Click on the headers to sort.

| Precursor Compound | Intermediate | Final Herbicide Product (Isotope) | Herbicide Class |

|---|---|---|---|

| This compound | 2-Amino-3-nitro-6-chloropyridine | 4-Amino-3,6-dichloropicolinic acid (Aminopyralid) | Auxinic Herbicide |

| This compound | Not specified in source | 4-Amino-3,5,6-trichloropicolinic acid (Picloram) | Auxinic Herbicide |

In the realm of fungicides, pyridine carboxamides have been investigated as potential succinate dehydrogenase (SDH) inhibitors, a mechanism used by several commercial fungicides. nih.gov While direct synthesis from this compound is not always the primary route shown, the resulting active fungicidal structures, such as 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, highlight the importance of the substituted chloropyridine scaffold in achieving high antifungal efficacy against pathogens like Botrytis cinerea. nih.gov The development of such compounds underscores the utility of chloronitropyridine intermediates in creating novel agrochemical agents. nih.gov

Research into Precursors for Dyes and Specialty Chemicals

Nitrated pyridines, including this compound, are recognized as valuable intermediates in the synthesis of heterocyclic compounds used in dyes and other specialty chemical products. researchgate.netgoogle.com The reactivity of the chloro and nitro substituents allows for the introduction of various functional groups, which can act as chromophores or auxochromes in dye molecules, or as complexing sites in specialty chemicals.

A documented application is the use of this compound to create precursors for dye compositions. The synthesis proceeds by converting this compound into intermediates like 2-amino-6-chloro-3-nitropyridine and subsequently into 2,3-diamino-6-methoxypyridine. google.com This diamino derivative is then used as a coupler in oxidation base dye compositions. google.com

Table 2: Synthesis Pathway to Dye Intermediate

| Starting Material | Reaction | Intermediate Product | Application |

|---|---|---|---|

| This compound | Ammonolysis | 2-Amino-6-chloro-3-nitropyridine | Precursor |

| 2-Amino-6-chloro-3-nitropyridine | Methoxylation, then Reduction | 2,3-Diamino-6-methoxypyridine | Dye Coupler |

Beyond dyes, this compound serves as a foundational building block for constructing complex macrocyclic molecules with unique three-dimensional structures. Specifically, it is used in the synthesis of inherently chiral tetraoxacalix nih.govarene nih.govpyridines. These macrocycles are created through a condensation reaction with resorcinol derivatives. The resulting calixarene-like structures have potential applications in host-guest chemistry, asymmetric catalysis, and as chemosensors, marking them as significant specialty chemicals.

Advanced Characterization Methodologies in Research on 3,6 Dichloro 2 Nitropyridine

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopy is fundamental to the structural analysis of 3,6-dichloro-2-nitropyridine, providing insights into its atomic connectivity, functional groups, and electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution.

¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals for the two aromatic protons on the pyridine (B92270) ring. These protons are in different chemical environments due to the asymmetrical substitution pattern. The signals would appear as doublets due to spin-spin coupling with each other. The chemical shifts would be influenced by the electron-withdrawing effects of the two chlorine atoms and the nitro group.

¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the pyridine ring, as they are all chemically non-equivalent. The positions of these signals, particularly the carbons bonded to chlorine and the nitro group, provide definitive evidence for the substitution pattern.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of all proton and carbon signals. A COSY spectrum would confirm the coupling between the two aromatic protons, while HSQC would correlate each proton to its directly attached carbon. HMBC is crucial for identifying long-range (2-3 bond) correlations, for instance, between the protons and the carbon atoms bearing the chloro and nitro substituents, thereby locking in the complete molecular framework.

While NMR is routinely used to confirm the structure of synthesized this compound, detailed spectral data is often reported in certificates of analysis rather than primary literature. tcichemicals.com

Mass spectrometry (MS) is vital for determining the molecular weight and elemental composition of this compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which is used to confirm the elemental formula (C₅H₂Cl₂N₂O₂). nih.gov The characteristic isotopic pattern of the molecular ion peak, resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), would show a distinctive M, M+2, and M+4 pattern with a relative intensity ratio of approximately 9:6:1, providing strong evidence for the presence of two chlorine atoms in the molecule.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this compound would include the loss of the nitro group (-NO₂), loss of a chlorine atom (-Cl), and cleavage of the pyridine ring. Analyzing these fragments helps to piece together the molecular structure and confirm the identity of the compound. nih.govresearchgate.net

Table 1: Expected Ions in Mass Spectrometry of this compound

| Ion | Formula | Description |

|---|---|---|

| [M]⁺ | [C₅H₂Cl₂N₂O₂]⁺ | Molecular Ion |

| [M-NO₂]⁺ | [C₅H₂Cl₂N]⁺ | Loss of the nitro group |

| [M-Cl]⁺ | [C₅H₂ClN₂O₂]⁺ | Loss of a chlorine atom |

This is an interactive data table. You can sort and filter the data.

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the this compound molecule.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands corresponding to the vibrational modes of its functional groups. The most prominent peaks would be the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically appearing in the regions of 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. Other significant absorptions would include C-Cl stretching vibrations and the characteristic aromatic C=C and C=N stretching vibrations of the pyridine ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. currentseparations.com It is particularly useful for identifying vibrations of non-polar bonds. The symmetric stretching of the nitro group and the vibrations of the pyridine ring would be expected to give strong signals in the Raman spectrum. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 |

| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 |

This is an interactive data table. You can sort and filter the data.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the nitropyridine ring acts as a chromophore, absorbing light in the ultraviolet-visible region. msu.edu

The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. libretexts.orgyoutube.com The π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high in intensity. The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital, are generally of lower intensity. The position of the maximum absorbance (λ_max) can be influenced by the solvent used, a phenomenon known as solvatochromism. Polar solvents can stabilize the ground or excited state differently than non-polar solvents, leading to a shift in the absorption wavelength.

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A detailed crystallographic study of this compound (reported as 2,6-dichloro-3-nitropyridine) has been published, providing precise bond lengths, bond angles, and information about the crystal packing. nih.govresearchgate.net

The study revealed that the asymmetric unit of the crystal consists of two crystallographically independent molecules. nih.gov The pyridine ring in both molecules is essentially planar. The crystal structure analysis also identified short intermolecular contacts, specifically Cl⋯O and Cl⋯Cl interactions, which play a role in the crystal packing. nih.govresearchgate.net However, no other significant intermolecular interactions, such as classical hydrogen bonds, were observed. nih.gov

Table 3: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₂Cl₂N₂O₂ |

| Molecular Weight | 192.99 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9021 (8) |

| b (Å) | 19.166 (2) |

| c (Å) | 11.0987 (9) |

| β (°) | 122.072 (5) |

| Volume (ų) | 1424.4 (2) |

Data sourced from Acta Crystallographica Section E: Structure Reports Online. nih.gov This is an interactive data table. You can sort and filter the data.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of the synthesis of this compound. libretexts.org By spotting the reaction mixture on a TLC plate alongside the starting material (e.g., 2,6-dichloropyridine), one can observe the disappearance of the reactant spot and the appearance of a new product spot over time. This allows for the determination of the reaction's endpoint.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis and purity assessment of the final product. A reversed-phase HPLC method, likely using a C18 column with a mobile phase such as acetonitrile/water or methanol/water, would be suitable for separating this compound from any impurities. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Column Chromatography: This preparative technique is used for the purification of the crude product after synthesis. For this compound, purification is effectively achieved using a silica (B1680970) gel column with a petroleum ether and ethyl acetate (B1210297) solvent system as the eluent. nih.gov

Gas Chromatography (GC): GC is also utilized for purity assessment, with reports indicating a purity of >98.0% for commercially available technical grade this compound. tcichemicals.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-Dichloropyridine (B45657) |

| Petroleum ether |

| Ethyl acetate |

| Acetonitrile |

Computational and Theoretical Chemistry Studies of 3,6 Dichloro 2 Nitropyridine

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to predicting the physicochemical properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for analyzing its geometry, reactivity, and spectroscopic properties. For a molecule such as 3,6-dichloro-2-nitropyridine, methods like DFT with the B3LYP functional are commonly used to balance computational cost and accuracy.

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be distributed primarily over the pyridine (B92270) ring, while the LUMO would be localized more towards the electron-withdrawing nitro group and the carbon atoms bonded to the chlorine atoms. The strong electron-withdrawing nature of the nitro group and chlorine atoms lowers the energy of the LUMO, making the molecule susceptible to nucleophilic attack. Theoretical calculations on the related isomer 2,6-dichloro-3-nitropyridine (B41883) have utilized methods such as TD-DFT with B3LYP/6-311++G(d,p) basis sets to analyze these electronic properties.

Table 1: Illustrative Frontier Molecular Orbital Properties

| Property | Description | Predicted Value (Illustrative) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -3.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO) | ~ 4.5 eV |

Note: These values are illustrative, based on typical DFT calculations for similar halogenated nitropyridine compounds.

The distribution of electron density within a molecule governs its electrostatic interactions and is a key determinant of its reactive sites. Quantum chemical calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface.

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. For this compound, these would be concentrated around the electronegative oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. Regions of positive electrostatic potential (colored blue) are electron-poor and are targets for nucleophilic attack. These positive regions are expected on the carbon atoms attached to the chlorine and nitro groups, which are strongly electron-withdrawing. The map provides a clear visual prediction of where the molecule is most likely to interact with other charged or polar species.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. researchgate.net This is a critical first step in most computational studies, as the accuracy of all other predicted properties depends on a reliable molecular structure. researchgate.net

For aromatic systems like pyridine, a key question is the planarity of the ring. Experimental X-ray crystallographic studies on the isomer 2,6-dichloro-3-nitropyridine confirm that the pyridine ring is essentially planar. nih.gov Computational geometry optimization using DFT or HF methods would be expected to accurately reproduce this planarity for this compound. The calculations would yield optimized bond lengths, bond angles, and dihedral angles that can be compared against experimental data for validation.

Table 2: Comparison of Experimental and Conceptually Calculated Geometries for a Dichloronitropyridine Ring

| Parameter | Experimental Value (from 2,6-dichloro-3-nitropyridine) nih.gov | Typical DFT Calculated Value |

|---|---|---|

| C-Cl Bond Length | ~1.73 Å | 1.72 - 1.75 Å |

| C-N (ring) Bond Length | ~1.33 Å | 1.32 - 1.35 Å |

| N-O (nitro) Bond Length | ~1.22 Å | 1.21 - 1.24 Å |

Prediction and Elucidation of Reaction Mechanisms and Pathways

Beyond static properties, computational chemistry is invaluable for exploring the dynamics of chemical reactions. It allows researchers to map potential energy surfaces, identify transition states, and calculate energy barriers, thereby elucidating detailed reaction mechanisms.

A transition state (TS) is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. Computationally, a TS is identified as a first-order saddle point on the potential energy surface. Locating the precise geometry of a transition state and calculating its energy relative to the reactants allows for the determination of the activation energy (Ea) of the reaction. A lower activation energy corresponds to a faster reaction rate. For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), computational methods can be used to model the approach of the nucleophile, the formation of the intermediate Meisenheimer complex, and the departure of the leaving group, characterizing the transition states for each step.

In molecules with multiple potential reaction sites, computational chemistry can predict the regioselectivity—that is, which site is most likely to react. For dichloronitropyridines, a key reaction is nucleophilic aromatic substitution, where one of the chlorine atoms is replaced.

In the case of this compound, the two chlorine atoms are at different positions relative to the electron-withdrawing nitro group and the pyridine nitrogen. The regioselectivity of a nucleophilic attack is governed by the relative electron deficiency of the carbon atoms attached to the chlorine atoms. Electronic parameters such as calculated partial atomic charges (e.g., Mulliken charges) and the coefficients of the LUMO on the ring carbons can be used to predict the outcome.

The powerful electron-withdrawing effects of the nitro group (via both resonance and induction) and the pyridine nitrogen significantly lower the electron density at the ortho and para positions. For the isomer 2,6-dichloro-3-nitropyridine, nucleophilic attack is strongly favored at the C2 position (ortho to the nitro group) over the C6 position (para to the nitro group). This is because the C2 position is activated by both the adjacent nitro group and the ring nitrogen. A similar analysis for this compound would suggest that the C6 position is highly activated due to being para to the nitro group and ortho to the ring nitrogen. Computational models can quantify this preference by comparing the activation energies for the two possible reaction pathways.

Table 3: Factors Influencing Regioselectivity in Nucleophilic Aromatic Substitution

| Position | Influencing Groups | Predicted Electronic Character | Susceptibility to Nucleophilic Attack |

|---|---|---|---|

| C6 | Ortho to Pyridine N, Para to Nitro group | Highly Electron-Deficient (δ+) | High |

| C3 | Meta to Pyridine N, Ortho to Nitro group | Electron-Deficient (δ+) | Moderate to Low |

Thermodynamic Stability and Substituent Effects

The thermodynamic stability of this compound is influenced by the electronic and steric effects of its substituents: two chlorine atoms and a nitro group on the pyridine ring. While specific computational studies detailing its thermodynamic parameters are not prevalent in the reviewed literature, an analysis of its substituent effects offers insight into its stability and reactivity.

The chlorine and nitro groups are both electron-withdrawing. lumenlearning.com The nitro group, in particular, is a very strong deactivating group due to both inductive (-I) and resonance (-R) effects, which significantly reduces the electron density of the aromatic ring. lumenlearning.comstackexchange.com The chlorine atoms also exert a deactivating -I effect. This electron deficiency makes the pyridine ring less susceptible to electrophilic attack but highly activated towards nucleophilic aromatic substitution (SNAr). stackexchange.com

The regioselectivity of reactions involving 2,6-dichloro-3-substituted pyridines is a key area where substituent effects are studied. The nitro group at the 3-position activates both the C-2 and C-6 positions for nucleophilic attack. stackexchange.com However, the inductive effect of the nitro group makes the ortho position (C-2) more electron-deficient and thus more prone to kinetically controlled nucleophilic attack. stackexchange.com This is a crucial consideration in synthetic applications. Studies on related 2,6-dichloro-3-substituted pyridines have shown that the nature of the substituent at the 3-position can direct the regioselectivity of substitution reactions. researchgate.net For instance, bulky substituents near the pyridine ring can sterically hinder attack at the C-2 position, favoring substitution at the C-6 position. researchgate.net

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₂Cl₂N₂O₂ |

| Molecular Weight | 192.99 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9021 (8) |

| b (Å) | 19.166 (2) |

| c (Å) | 11.0987 (9) |

| β (°) | 122.072 (5) |

| Volume (ų) | 1424.4 (2) |

Data sourced from references nih.govresearchgate.net.

Under normal storage conditions, this compound is a stable solid. chemicalbook.com However, it can decompose under heat, producing toxic fumes such as hydrogen chloride, nitrogen oxides, and carbon monoxide. chemicalbook.com

Molecular Dynamics Simulations

As of the current literature review, specific molecular dynamics (MD) simulations focused exclusively on this compound have not been prominently reported. MD simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. chemrxiv.org

In a hypothetical context, MD simulations of this compound could be employed to investigate several aspects of its behavior:

Solvation Dynamics: Simulating the molecule in various solvents could reveal detailed information about its solvation shell, interaction energies with solvent molecules, and how the solvent influences its conformational preferences.

Interaction with Biomolecules: Given that nitropyridine derivatives are explored in medicinal chemistry, MD simulations could model the interaction of this compound with biological targets like enzymes or receptors. researchgate.netnih.gov Such simulations are crucial in drug design for understanding binding modes, calculating binding free energies, and predicting the stability of ligand-protein complexes. biorxiv.orgrsc.org

Material Properties: For the solid state, MD simulations could help understand crystal lattice dynamics, phase transitions, and the impact of defects on its properties.

While direct MD studies on this specific compound are not available, the methodology is widely applied in computational chemistry to provide atomic-level insights into the dynamics and interactions of molecular systems, from simple organic molecules to complex biological assemblies. chemrxiv.orgjohannesfeist.eu

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,6-Dichloropyridine (B45657) |

| Hydrogen chloride |

| Nitrogen oxides |

Synthesis and Reactivity of Derivatives and Analogues of 3,6 Dichloro 2 Nitropyridine

Systematic Modifications of Halogen and Nitro Substituents

The pyridine (B92270) ring, when substituted with both halogen atoms and a nitro group, becomes a versatile precursor for a wide range of chemical derivatives. The electron-withdrawing nature of the nitro group and the ring nitrogen significantly activates the carbon-halogen bonds towards nucleophilic aromatic substitution (SNAr), which is the primary pathway for modification.

The selective replacement of one or both chlorine atoms in dichloronitropyridines allows for the synthesis of mono- and di-substituted analogues. The regioselectivity of the first substitution is governed by the electronic effects of the substituents on the pyridine ring.

In the case of 2,6-dichloro-3-nitropyridine (B41883), the nitro group at the C-3 position activates both the C-2 and C-6 positions for nucleophilic attack. However, the outcome of the reaction can be selective. The inductive effect of the nitro group makes the ortho position (C-2) more electron-deficient than the para position (C-6). stackexchange.com Consequently, nucleophilic attack is often kinetically favored at the C-2 position. stackexchange.com For example, the reaction with a nucleophile like piperazine (B1678402) preferentially yields the C-2 substituted product, ethyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate. stackexchange.com While the C-6 substituted product might be thermodynamically more stable, the kinetically controlled pathway dominates. stackexchange.com

Subsequent reaction of the resulting mono-substituted product (e.g., 2-amino-6-chloro-3-nitropyridine) with a different nucleophile can lead to di-substituted analogues where the two original chlorine atoms are replaced by different functional groups.

The activated chlorine atoms on the dichloronitropyridine scaffold can be displaced by a wide variety of nucleophiles, enabling the introduction of diverse functional groups. This versatility makes it a valuable building block in synthetic chemistry.

Common nucleophiles used in these substitutions include:

N-Nucleophiles: Ammonia, primary amines, and secondary amines are commonly used to introduce amino functionalities. The reaction of 2,6-dichloro-3-nitropyridine with amines demonstrates selective substitution, typically at the C-2 position. stackexchange.com

O-Nucleophiles: Alkoxides and hydroxides can be used to introduce ether and hydroxyl groups, respectively.

S-Nucleophiles: Thiolates readily displace halides on activated pyridine rings to form thioethers. Studies on other nitropyridines have shown that the nitro group itself can sometimes be displaced by sulfur nucleophiles, highlighting the complex reactivity of these systems. nih.gov

The table below illustrates the introduction of a functional group via mono-substitution on 2,6-dichloro-3-nitropyridine.

| Starting Material | Nucleophile | Product | Reference |

| 2,6-Dichloro-3-nitropyridine | Ethyl piperazine-1-carboxylate | Ethyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate | stackexchange.com |

Synthesis and Properties of Fused Pyridine Derivatives

Substituted dichloronitropyridines are key intermediates for synthesizing more complex heterocyclic systems, including fused pyridine derivatives. These structures are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. nih.gov The general strategy involves introducing functional groups onto the pyridine ring that can subsequently participate in intramolecular cyclization reactions.

For instance, a derivative such as 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile can be treated with reagents like urea (B33335) or thiourea (B124793) to construct a fused pyrimidine (B1678525) ring, yielding pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov Similarly, reacting a 6-hydrazido-substituted pyridine with reagents such as acetic acid or phenylisothiocyanate can lead to the formation of a fused pyrazole (B372694) ring, resulting in pyrazolo-[3,4-b]-pyridine derivatives. nih.gov

These cyclization reactions demonstrate how appropriately functionalized pyridines, which can be derived from starting materials like dichloronitropyridine, serve as platforms for building bicyclic and polycyclic heteroaromatic systems. ias.ac.in

Synthesis of Pyridyl-Based Ligands and Metal Complexes for Catalysis Research

Functionalized pyridines are fundamental components in the design of organic ligands for coordination chemistry and catalysis. nih.gov The nitrogen atom of the pyridine ring is a Lewis basic site that readily coordinates to metal ions. By introducing additional donor atoms through the substitution of halogens on a precursor like dichloronitropyridine, multidentate ligands can be synthesized.

For example, replacing the chlorine atoms with other nitrogen-containing heterocycles or functional groups (e.g., amines, oximes) can create bidentate, tridentate, or even hexadentate ligands capable of forming stable complexes with a variety of transition metals, including Co(II), Ni(II), and Cu(II). researchgate.net

These metal complexes are the subject of intensive research for their potential applications in:

Catalysis: The metal center, held within the ligand's coordination sphere, can act as a catalyst for a wide range of organic reactions, such as C-N bond formation and reduction of nitroaromatics. rsc.org

Medicinal Chemistry: Metal-based compounds are being developed as therapeutic agents, and the ligand structure plays a critical role in tuning the pharmacological properties of the complex. nih.gov

Materials Science: Pyridyl-based metal complexes are used in the development of new materials with interesting electronic and photophysical properties.

The synthesis of these ligands often involves standard organic transformations on pyridine precursors, highlighting the importance of versatile starting materials like dichloronitropyridine in the advancement of coordination chemistry. nih.govrsc.org

Emerging Research Directions and Methodological Advances for 3,6 Dichloro 2 Nitropyridine

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

Modern chemical synthesis is increasingly adopting flow chemistry and high-throughput screening to accelerate reaction optimization and improve safety and scalability. While specific published examples for 3,6-dichloro-2-nitropyridine are not widespread, the principles and successes in related chemistries highlight the significant potential for its synthesis and derivatization.

Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for highly exothermic or hazardous reactions like nitration. soci.orgvirujgroup.com Research on related processes has demonstrated that flow-assisted nitration can dramatically shorten reaction times from hours to minutes. A potential continuous flow process for nitropyridine synthesis would involve pumping a solution of the pyridine (B92270) substrate in sulfuric acid and a nitrating agent through separate channels into a mixing zone, followed by a heated reactor coil. This setup not only improves safety but also facilitates rapid optimization and scale-up. nih.gov

High-throughput synthesis, often coupled with automation, enables the rapid screening of numerous reaction conditions to identify optimal synthetic routes. Automated systems can be employed to explore a wide range of catalysts, solvents, and reaction times, accelerating the discovery of novel derivatives of this compound. soci.org The global trend, particularly in pharmaceutical and chemical manufacturing, is moving towards such advanced, automated techniques to boost production efficiency and innovation. innospk.com

Sustainable and Environmentally Benign Synthetic Approaches

In line with the principles of green chemistry, significant efforts are being directed toward developing more sustainable and environmentally friendly methods for synthesizing this compound. rsc.org Traditional nitration methods often require large excesses of strong acids and produce hazardous byproducts. google.comgoogle.com

An alternative synthetic strategy avoids the direct nitration of the deactivated 2,6-dichloropyridine (B45657) ring altogether. This two-step process begins with the preparation of 2,6-dihydroxy-3-nitropyridine, which is then subjected to a chlorination step to yield the final product. This route circumvents the harsh conditions of direct nitration. Various chlorinating agents can be used in the second step, as detailed in the table below.

| Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | 1,2-Dichloroethane | 80-82 | 8 | 92.1 | |

| Triphosgene (B27547) | N,N-dimethylformamide (DMF) | 80-85 | 6 | 92.9 | chemicalbook.com |

Exploration of Unconventional Reactivity Patterns and Catalysis